Tris(2-ethylhexyl) Phosphate-d51

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

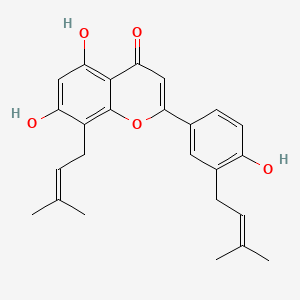

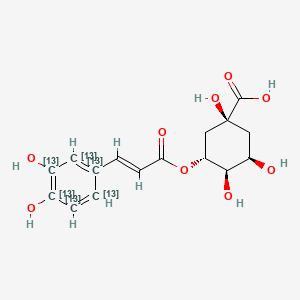

Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP, is an organic chemical compound in the organophosphate group . It is a trialkylphosphate and is often found in house dust as it is easily separated from polymers . It is a colorless, viscous liquid with a faint, piercing smell . It is used as a phosphorous flame retardant and also as a plasticizer in the preparation of a new potentiometric membrane sensor .

Molecular Structure Analysis

The molecular formula of Tris(2-ethylhexyl) Phosphate-d51 is CHOP. It has an average mass of 434.633 Da and a monoisotopic mass of 434.352509 Da .

Chemical Reactions Analysis

Organophosphates, such as Tris(2-ethylhexyl) Phosphate-d51, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Physical And Chemical Properties Analysis

Tris(2-ethylhexyl) Phosphate-d51 has a density of 0.9±0.1 g/cm3, a boiling point of 405.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 206.6±39.3 °C . The index of refraction is 1.447, and it has a molar refractivity of 125.2±0.3 cm3 .

Aplicaciones Científicas De Investigación

Flame Retardancy in Polymers

TEHP-d51 is used as a phosphorous flame retardant . It is particularly effective in enhancing the flame retardancy of polymers without significantly affecting their physical properties. This application is crucial in industries where fire safety is paramount, such as in the manufacturing of textiles, furniture, and electrical components .

Plasticizer for Potentiometric Sensors

As a plasticizer, TEHP-d51 plays a vital role in the preparation of new potentiometric membrane sensors. These sensors are used for the detection and measurement of ion concentrations in various solutions, which is essential for environmental monitoring and laboratory analyses .

Solvent in Hydrogen Peroxide Synthesis

TEHP-d51 serves as a solvent in the synthesis of hydrogen peroxide. Its chemical stability and solvating properties make it suitable for use in the production process, which requires precise control over reaction conditions .

Carrier for Pigments and Dyes

In the field of material science, TEHP-d51 is utilized as a carrier for pigments and dyes. This application is significant for the coloring of polymers, ensuring uniform distribution of colorants and enhancing the aesthetic appeal of the final product .

Component in Metal Casting Release Agents

The compound is also employed as a component in release agents used in the metal casting industry. Its properties help in the easy release of casted parts from molds, improving the efficiency of the casting process and the quality of the metal parts .

Extractant for Rare Earth Elements

TEHP-d51 is used as an extractant in the extraction of rare earth elements such as scandium (III) and yttrium (III) from salicylate media. This application is critical in the purification of these elements, which are essential for high-tech and green energy applications .

Mecanismo De Acción

Target of Action

Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP-d51, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that binds to glucocorticoids, which are steroid hormones that regulate various aspects of metabolism, immune response, and certain behaviors.

Mode of Action

TEHP-d51 exhibits antagonistic activity against the glucocorticoid receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, TEHP-d51 prevents the normal function of the glucocorticoid receptor, potentially altering the effects of glucocorticoids in the body.

Pharmacokinetics

It’s known that tehp-d51 is aviscous, clear to pale yellow liquid at ambient temperatures . It’s also known to be hygroscopic , meaning it absorbs moisture from the air , which could potentially affect its bioavailability.

Result of Action

It’s known that tehp-d51 can inducecytotoxicity in TM3 Leydig cells by modulating autophagy and endoplasmic reticulum stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEHP-d51. For instance, it’s known to be stable under normal conditions of use . When heated above its flash point of 170 °c, tehp-d51 can release vapors capable of forming explosive mixtures with air . Additionally, TEHP-d51 is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments .

Safety and Hazards

Skin contact with Tris(2-ethylhexyl) Phosphate-d51 may be mildly irritating with symptoms of redness and itching. Eye contact is expected to be irritating with symptoms of redness, tearing, and stinging. It is not expected to be harmful if swallowed . Workers handling this compound should be trained to implement proper handling procedures and to understand the potential health and physical hazards of this product . A NIOSH approved respirator is recommended for transloading, unloading, and other operations not contained within a closed system .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Tris(2-ethylhexyl) Phosphate-d51 can be achieved through a three-step process involving the reaction of 2-ethylhexanol, phosphorus oxychloride, and deuterated water. The first step involves the esterification of 2-ethylhexanol with phosphorus oxychloride to form bis(2-ethylhexyl) hydrogen phosphate. The second step involves the reaction of bis(2-ethylhexyl) hydrogen phosphate with deuterated water to form bis(2-ethylhexyl) phosphate-d51. The final step involves the reaction of bis(2-ethylhexyl) phosphate-d51 with 2-ethylhexanol to form Tris(2-ethylhexyl) Phosphate-d51.", "Starting Materials": [ "2-ethylhexanol", "phosphorus oxychloride", "deuterated water" ], "Reaction": [ "Step 1: Estertification of 2-ethylhexanol with phosphorus oxychloride to form bis(2-ethylhexyl) hydrogen phosphate.", "Step 2: Reaction of bis(2-ethylhexyl) hydrogen phosphate with deuterated water to form bis(2-ethylhexyl) phosphate-d51.", "Step 3: Reaction of bis(2-ethylhexyl) phosphate-d51 with 2-ethylhexanol to form Tris(2-ethylhexyl) Phosphate-d51." ] } | |

Número CAS |

1259188-37-8 |

Nombre del producto |

Tris(2-ethylhexyl) Phosphate-d51 |

Fórmula molecular |

C24H51O4P |

Peso molecular |

485.953 |

Nombre IUPAC |

tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |

Clave InChI |

GTVWRXDRKAHEAD-VTBNEXSTSA-N |

SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |

Sinónimos |

Disflamoll TOF-d51; Durad TOP-d51; Flexol TOF-d51; NSC 407921-d51; Reomol TOF-d51; TEHP-d51; TOF-d51; TOP-d51; Tri(2-ethylhexyl) Phosphate-d51; Trioctyl Phosphate-d51; Tris(2-ethylhexyl) Phosphate-d51 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)

![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)